Di-2-pyridylthiourea
Overview
Description
Di-2-pyridylthiourea is an organic compound with the chemical formula C₁₁H₁₀N₄S. It is a derivative of thiourea, where two pyridyl groups are attached to the thiourea moiety. This compound is known for its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-2-pyridylthiourea can be synthesized through the reaction of pyridine-2-thiol with thiourea under basic conditions. The reaction typically involves the use of a solvent such as ethanol or water. The mixture is heated to promote the reaction, and the product is then isolated through crystallization or centrifugation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-2-pyridylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of di-2-pyridylthiourea involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in binding to metal ions and facilitating these interactions .
Comparison with Similar Compounds
Di-2-pyridylthiourea can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound, which lacks the pyridyl groups.
N-phenylthiourea: A derivative with a phenyl group instead of pyridyl groups.
N,N’-diphenylthiourea: A derivative with two phenyl groups.
Uniqueness
This compound is unique due to the presence of pyridyl groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
1,3-dipyridin-2-ylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXORVZZWERFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153177 | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-30-2 | |
Record name | N,N′-Di-2-pyridinylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-2-pyridylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-2-pyridylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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